Jaspamide G
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H43BrN4O7 |
|---|---|
Molecular Weight |
723.7 g/mol |
IUPAC Name |
(4R,7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,17,19-pentamethyl-2,6,9,12-tetraoxo-1-oxa-5,8,11-triazacyclononadec-15-ene-15-carbaldehyde |
InChI |
InChI=1S/C36H43BrN4O7/c1-20-14-22(3)48-32(44)18-30(25-10-12-26(43)13-11-25)40-35(46)31(17-28-27-8-6-7-9-29(27)39-33(28)37)41(5)36(47)23(4)38-34(45)21(2)16-24(15-20)19-42/h6-13,15,19-23,30-31,39,43H,14,16-18H2,1-5H3,(H,38,45)(H,40,46)/b24-15+/t20-,21+,22+,23+,30-,31-/m1/s1 |
InChI Key |
SBOUVKPLPSBCNP-LYDSZSQBSA-N |
Isomeric SMILES |
C[C@@H]/1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@H](C/C(=C1)/C=O)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
Canonical SMILES |
CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)C=O)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Structural Elucidation of Jaspamide G
Natural Occurrence and Isolation of Jaspamide G from Marine Sponges
The story of this compound begins within the biological matrix of marine sponges, sessile filter-feeders known for producing a diverse array of secondary metabolites.
This compound, and its parent compound Jaspamide (also known as Jasplakinolide), are primarily isolated from sponges belonging to the genus Jaspis. researchgate.netmdpi.com Specifically, the species Jaspis splendens has been a notable source for the discovery of this compound and several of its congeners. researchgate.net Research has also identified related compounds in other sponge genera, such as Auletta, indicating a potential for a wider distribution of these cyclodepsipeptides than initially thought. mdpi.comnih.gov The co-occurrence of Jaspamide and its analogues in taxonomically distinct sponges like Jaspis and Auletta suggests the possibility of a symbiotic relationship with microorganisms responsible for producing these compounds. ird.frnih.gov
The isolation of this compound and its chemical relatives is often tied to specific marine environments. Collections of sponges yielding these compounds have been documented in various locations across the Indo-Pacific region. For instance, Jaspis splendens specimens collected from the waters of Vanuatu and Indonesia have been found to contain Jaspamide and its derivatives. ird.frnih.gov Furthermore, studies on Auletta species from Papua New Guinea and Jaspis splendens from Fiji have also led to the isolation of a range of jasplakinolide (B32604) analogues, highlighting the rich biodiversity of these tropical waters. nih.gov The geographical locations where these sponges are found provide crucial context for understanding the ecological factors that may influence the production of these complex natural products.
Identification of Specific Marine Sponge Genera as Sources (e.g., Jaspis, Auletta)
Advanced Isolation Methodologies for this compound and Congeners
The process of isolating this compound and its structurally similar counterparts from the crude sponge extract is a meticulous and multi-step procedure. A common approach begins with the extraction of the freeze-dried sponge material using methanol. ird.frnih.gov The resulting crude extract then undergoes a partitioning process, often following the Kupchan procedure, to separate compounds based on their polarity. ird.fr
The bioactive fractions, typically the chloroform (B151607) or ethyl acetate (B1210297) extracts, are then subjected to a series of chromatographic techniques for further purification. ird.frnih.gov Medium-pressure liquid chromatography (MPLC) with a silica (B1680970) gel stationary phase is often employed as an initial separation step. ird.fr This is followed by high-performance liquid chromatography (HPLC), particularly using a reversed-phase C18 column, which is critical for separating the highly similar jaspamide analogues. ird.frnih.gov The use of Sephadex LH-20 column chromatography has also been reported as an effective method for fractionating the extract before the final HPLC purification. nih.gov These advanced chromatographic methods are indispensable for obtaining pure samples of this compound and its congeners, which are often present in very low concentrations within the sponge. ird.frnih.gov
Structural Elucidation Methodologies for this compound and its Analogues
Determining the precise chemical structure of a complex natural product like this compound requires the application of sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of jaspamides. One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide initial information about the types and number of protons and carbons in the molecule. ird.frnih.gov
However, the true power lies in two-dimensional (2D) NMR experiments, which reveal the connectivity between atoms. Experiments like Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish proton-proton correlations within individual amino acid residues and the polyketide portion of the molecule. nih.govsemanticscholar.org The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates protons directly to their attached carbons, while the Heteronuclear Multiple Bond Correlation (HMBC) spectrum is crucial for identifying long-range connections between protons and carbons, helping to piece together the entire molecular framework. ird.frnih.gov For instance, HMBC correlations are vital in establishing the sequence of amino acids and linking them to the polyketide chain. ird.fr Rotational Frame Overhauser Effect Spectroscopy (ROESY) can provide information about the spatial proximity of protons, aiding in the determination of the molecule's relative stereochemistry. nih.gov
Mass spectrometry (MS) is another indispensable tool for characterizing this compound and its analogues. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides the accurate molecular formula of the compound by determining its precise mass-to-charge ratio (m/z). nih.govsemanticscholar.org This information is fundamental in distinguishing between different jaspamide derivatives that may only differ by a few mass units. nih.gov
Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and analyze the resulting pieces. The fragmentation pattern provides valuable structural information, helping to confirm the sequence of amino acids and the structure of the polyketide unit. researchgate.netmdpi.com The isotopic pattern observed in the mass spectrum can also reveal the presence of halogen atoms, such as bromine, which is a common feature in many jaspamide derivatives. nih.gov The combination of NMR and MS data allows for the unambiguous determination of the planar structure of these complex cyclodepsipeptides. ird.frnih.gov
Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation, Circular Dichroism)
The determination of the absolute stereochemistry of complex natural products like the jaspamides is a critical aspect of their characterization. Chiroptical methods, which rely on the interaction of chiral molecules with polarized light, are fundamental tools in this process. The structure elucidation of novel jaspamide analogues, including the group containing this compound, routinely involves a combination of spectroscopic techniques, prominently featuring optical rotation and circular dichroism (CD) nih.govresearchgate.net.
Optical rotation measures the angle to which a chiral compound rotates the plane of plane-polarized light at a specific wavelength (commonly the sodium D-line, 589 nm) jascoinc.com. This value, known as the specific rotation ([α]D), is a characteristic physical property of a chiral molecule. For new jaspamide derivatives, the sign and magnitude of the optical rotation are often compared to that of the parent compound, (+)-jasplakinolide (jaspamide), to infer the retention of stereochemical configuration.
Circular dichroism (CD) spectroscopy is an even more powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule jascoeurope.com. A CD spectrum provides information about the spatial arrangement of chromophores within the molecule. The Cotton effect, a characteristic feature in CD and Optical Rotatory Dispersion (ORD) spectra, can provide detailed insights into the molecule's configuration and conformation jascoeurope.com. In the study of jaspamides, CD analysis, often in conjunction with other methods like the preparation of Mosher's esters, is employed to assign or confirm the absolute configuration of newly discovered analogues nih.govresearchgate.net.
For many new, minor jaspamide analogues, the absolute configuration is largely assigned by analogy to the unequivocally established stereochemistry of jasplakinolide (jaspamide), which was originally determined by X-ray crystallography and reaffirmed through multiple total syntheses nih.govacs.org. The similarity of NMR and chiroptical data between a new analogue and the parent compound provides strong evidence for identical stereochemistry nih.gov.
Structural Diversity and Characterization of Natural Jaspamide Analogues
Since the initial discovery of jasplakinolide (also known as jaspamide) in 1986, extensive research into marine sponges of the Jaspidae family has unveiled a considerable number of natural analogues researchgate.netsemanticscholar.orgnih.gov. These compounds, collectively referred to as jaspamides, are cyclodepsipeptides that typically feature a macrocyclic ring composed of a tripeptide unit and a polyketide-derived chain researchgate.net. The structural diversity within this family arises from modifications at various positions, including the polyketide backbone, the β-tyrosine unit, and the characteristic N-methyl-2-bromotryptophan residue nih.gov. To date, at least fifteen jaspamide congeners (named Jaspamide B through P) have been isolated from the Jaspis genus researchgate.net.
Classification of Jaspamide Derivatives by Structural Features
The natural analogues of jaspamide can be systematically classified based on the location and nature of their structural modifications relative to the parent compound. This classification helps in understanding structure-activity relationships.
Modification of the Polyketide Framework: This class includes analogues where the polyketide portion of the macrocycle is altered. Jaspamides B and C were the first examples reported with modified polyketide chains ird.fr. This compound also belongs to this category, featuring a significant alteration at the C-4 position unina.it.
Modification of the Tryptophan Residue: A common point of variation is the tryptophan (or abrine) moiety. This can range from simple changes in the bromination pattern to more complex rearrangements. Jaspamides Q and R, for instance, differ from the parent compound in the bromination of the indole (B1671886) ring mdpi.com. Jaspamide Q is a debromo-analogue, while Jaspamide R is a dibromo-analogue nih.govmdpi.com. More profound modifications include the formation of new heterocyclic systems, as seen in Jaspamide P researchgate.net.
Modification of the Macrocyclic Scaffold: This category includes derivatives where the fundamental ring structure is altered. A key example is the isolation of open-chain, or acyclic, jasplakinolide congeners, which represent a significant departure from the typical macrocyclic framework nih.govacs.org.
Modification of Other Amino Acid Residues: While less common, changes to other amino acid components are also observed. For example, studies have shown that replacing the methyl group of the alanine (B10760859) side chain does not significantly reduce biological activity, indicating this is a tolerated site for modification nih.gov.
Identification of Novel Jaspamide Scaffolds and Modified Residues
The continued investigation of sponges from the Jaspis and related genera has led to the identification of several novel jaspamide scaffolds and uniquely modified residues. These discoveries highlight the biosynthetic plasticity of the source organisms.
A reinvestigation of the sponge Jaspis splendans afforded the novel compounds Jaspamide D–G researchgate.net. A key structural feature of This compound is the substitution of the methyl group at the C-4 position with an aldehyde group unina.it.
Other significant novel modifications include:
Jaspamide P: Features a modified N-methylabrine residue that has been transformed into a 4-methoxy-1,3-benzoxazine-2-one heteroaromatic system researchgate.net.
Jaspamide Q and R: These compounds showcase variations in the halogenation of the tryptophan residue. Jaspamide Q is the debromo analogue of jaspamide, lacking the bromine atom, while Jaspamide R is a dibromo analogue nih.govmdpi.com.
Jasplakinolide T: Isolated from Jaspis splendens, this analogue possesses a unique quinazoline (B50416) derivative structure nih.gov.
Acyclic Jaspamides: Several open-chain derivatives have been isolated, representing seco-jasplakinolides where the macrocyclic ring has been cleaved nih.govacs.org.
Oxidized Tryptophan Derivatives: A number of new analogues feature oxidation on the tryptophan residue, further expanding the structural diversity of the family nih.govresearchgate.net.
The table below summarizes some of the key novel modifications found in jaspamide analogues.
| Compound Name | Source Organism (if specified) | Key Structural Modification | Citation(s) |
| This compound | Jaspis splendans | Substitution of the C-4 methyl with an aldehyde group. | researchgate.netunina.it |
| Jaspamide P | Jaspis splendans | N-methylabrine residue modified to a 4-methoxy-1,3-benzoxazine-2-one system. | researchgate.net |
| Jaspamide Q | Jaspis splendens | Debromo analogue of jaspamide (lacks bromine on the tryptophan ring). | nih.govmdpi.com |
| Jaspamide R | Jaspis splendans | Dibromo analogue of jaspamide (contains two bromine atoms). | nih.govmdpi.com |
| Jasplakinolide T | Jaspis splendens | Contains a unique quinazoline framework. | nih.gov |
| Acyclic Analogues | Jaspis splendans | Open-chain (seco) derivatives of the jaspamide scaffold. | nih.govacs.org |
These novel structures not only expand the chemical inventory of the jaspamide family but are also crucial for probing the structural requirements for their biological activities.
Chemical Synthesis and Semisynthesis of Jaspamide G and Its Analogues
Total Synthesis Strategies for the Jaspamide G Scaffold
The total synthesis of the this compound scaffold, a 19-membered depsipeptide, presents several challenges, including the stereocontrolled construction of multiple chiral centers and the formation of the large macrocyclic ring. researchgate.netnih.gov Several research groups have successfully navigated these challenges through elegant synthetic designs. nih.gov
Retrosynthetic Disconnections and Key Precursor Syntheses
A common retrosynthetic approach to the jaspamide scaffold involves disconnecting the macrocycle at the ester linkage (macrolactonization) and the amide bonds, breaking the molecule down into three key building blocks: a polypropionate fragment, a β-tyrosine derivative, and an alanine-tryptophan dipeptide unit. researchgate.netclockss.org
Another crucial component is the unusual β-tyrosine unit. Asymmetric protocols have been developed for its synthesis to ensure the correct stereochemistry. nih.gov The third fragment, the dipeptide, can be constructed using standard peptide coupling methodologies from the corresponding amino acid precursors. nih.gov
Macrocyclization Methodologies (e.g., Macrolactonization)
The formation of the 19-membered macrocycle is a key step in the total synthesis of jaspamides. researchgate.net Macrolactonization, the intramolecular formation of an ester bond, is the most widely employed strategy for this transformation. clockss.orglookchem.comnih.gov This reaction is typically performed under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.
Several reagents and conditions have been utilized for the macrolactonization step. The Yamaguchi protocol, which employs 2,4,6-trichlorobenzoyl chloride and DMAP (4-dimethylaminopyridine), has proven to be particularly effective in achieving high yields of the desired macrocycle. clockss.orgnih.gov Other methods, such as the use of other coupling reagents, have also been explored. nih.gov
An alternative approach to macrocyclization involves ring-closing metathesis (RCM), a powerful tool for the formation of carbon-carbon double bonds. researchgate.netresearchgate.net This strategy has been successfully applied in the solid-phase synthesis of jaspamide analogues. dntb.gov.ua
Stereoselective Synthetic Approaches (e.g., Syn-Aldol Reactions, Orthoester Claisen Rearrangements)
Achieving the correct stereochemistry of the multiple chiral centers within the jaspamide scaffold is a significant hurdle. To address this, synthetic chemists have employed a variety of powerful stereoselective reactions.
Syn-Aldol Reactions: The Evans' syn-aldol reaction is a cornerstone in many total syntheses of jaspamides. nih.gov This reaction allows for the highly diastereoselective formation of carbon-carbon bonds, enabling the precise control of the stereochemistry at two adjacent carbon atoms. harvard.edu This method has been instrumental in constructing the key polypropionate fragment with the desired syn relationship between substituents. nih.govdntb.gov.ua
Orthoester Claisen Rearrangement: The orthoester Claisen rearrangement, also known as the Johnson-Claisen rearrangement, is another key stereoselective transformation used in jaspamide synthesis. nih.govname-reaction.comwikipedia.org This lookchem.comlookchem.com-sigmatropic rearrangement is used to establish the stereochemistry of other chiral centers within the polypropionate chain and to introduce the ester functionality that will eventually participate in the macrolactonization. nih.govlookchem.com
The strategic combination of these and other stereoselective reactions has enabled the enantioselective total synthesis of (+)-jasplakinolide (jaspamide). nih.govacs.org
Synthetic Approaches to this compound Analogues
The synthesis of this compound analogues is crucial for understanding the structure-activity relationships of this class of compounds and for developing new therapeutic agents with improved properties. nih.govidexlab.comnih.gov
Strategic Modifications for Structural Diversity
To generate a diverse library of analogues, chemists have introduced modifications at various positions of the jaspamide scaffold. nih.govidexlab.com These modifications include:
Alterations to the polyketide moiety: Changes to the double bond, such as epoxidation or diol formation, have been shown to be detrimental to biological activity. nih.gov
Modification of the amino acid residues: Replacing or modifying the natural amino acids, such as the β-tyrosine or tryptophan residues, has been explored to probe their importance for activity. nih.govidexlab.com
Changes to the macrocycle size and composition: Replacing the macrolactone with a macrolactam has been shown to decrease activity, highlighting the importance of the ester linkage. nih.gov
These strategic modifications have provided valuable insights into the pharmacophore of the jaspamides. nih.gov
Solid-Phase and Solution-Phase Synthetic Protocols
Both solid-phase and solution-phase synthetic methods have been employed in the synthesis of jaspamide analogues. idexlab.comresearchgate.net
Solution-Phase Synthesis: Traditional solution-phase synthesis offers flexibility and is well-suited for the development of synthetic routes and the synthesis of complex target molecules on a larger scale. mdpi.comresearcher.life Many of the total syntheses of jaspamides and their analogues have been accomplished using solution-phase chemistry. clockss.orgnih.gov
Solid-Phase Synthesis: Solid-phase peptide synthesis (SPPS) offers several advantages for the generation of libraries of analogues, including ease of purification and the potential for automation. mdpi.comnih.gov Solid-phase approaches have been successfully used to synthesize linear peptide precursors which are then cleaved from the resin and cyclized in solution. researchgate.net Furthermore, solid-phase strategies have been developed for the entire synthesis of jaspamide analogues, including on-resin macrocyclization via ring-closing metathesis or azide-alkyne cycloadditions. acs.orgcapes.gov.brrsc.org The combination of solid-phase and solution-phase techniques has also proven to be a powerful strategy. idexlab.comresearchgate.net
Below is an interactive table summarizing some of the key synthetic strategies and modifications employed in the synthesis of this compound and its analogues.
| Synthetic Aspect | Methodology/Modification | Key Features | References |
| Retrosynthesis | Disconnection at ester and amide bonds | Breaks down into polypropionate, β-tyrosine, and dipeptide fragments. | researchgate.netclockss.org |
| Macrocyclization | Macrolactonization (Yamaguchi protocol) | High-yielding formation of the 19-membered ring. | clockss.orgnih.gov |
| Macrocyclization | Ring-Closing Metathesis (RCM) | Alternative for C-C bond formation in the macrocycle. | researchgate.netresearchgate.netdntb.gov.ua |
| Stereocontrol | Evans' Syn-Aldol Reaction | Diastereoselective C-C bond formation in the polypropionate chain. | nih.govharvard.edu |
| Stereocontrol | Orthoester Claisen Rearrangement | Establishes stereocenters and introduces the ester functionality. | nih.govname-reaction.com |
| Analogue Synthesis | Modification of the polyketide moiety | Probing the importance of the double bond for bioactivity. | nih.gov |
| Analogue Synthesis | Solid-Phase Synthesis | Facilitates library generation and purification. | acs.orgcapes.gov.brrsc.org |
| Analogue Synthesis | Solution-Phase Synthesis | Flexible for route development and scale-up. | clockss.orgnih.govmdpi.com |
Semisynthetic Strategies for this compound and Related Compounds
Semisynthetic approaches have been pivotal in exploring the structure-activity relationships (SAR) of the jaspamide family of cyclodepsipeptides. These strategies leverage the natural jaspamide scaffold, which can be isolated from marine sponges, as a starting point for chemical modifications. This allows for the generation of a diverse range of analogues that would be challenging to produce through total synthesis, facilitating a deeper understanding of the pharmacophore.
The core structure of jaspamides, including this compound, offers several sites for chemical modification. These include the β-tyrosine unit, the tryptophan moiety, and the polyketide chain. Researchers have systematically altered these subunits to probe their influence on biological activity.
One common semisynthetic strategy involves the modification of the polyketide portion of the molecule. For instance, studies on jasplakinolide (B32604) (Jaspamide) and its analogues have shown that alterations to the double bond within the polyketide chain, such as transformation into an epoxide or a diol, can be detrimental to its biological activity. nih.gov This highlights the importance of the polyketide conformation for the cytotoxic effects of these compounds.
Another avenue for semisynthesis is the modification of the amino acid residues. For example, new jaspamide derivatives have been created by altering the building blocks of the peptide or polyketide chains. idexlab.com The Zampella research group has extensively studied naturally occurring jaspamide analogues, such as jaspamides B, C, and D-G, which were isolated from the sponge Jaspis splendens. researchgate.netresearchgate.net Their work, along with others, has shown that even minor changes, such as those found in the naturally occurring analogues, can lead to variations in cytotoxic and microfilament-disrupting activities. nih.govresearchgate.net
The synthesis of jasplakinolide analogues has been achieved through a modular approach, allowing for systematic structural variations. nih.gov For example, by changing the phenolic hydroxyl group of the β-tyrosine to a methoxy (B1213986) group, the need for deprotection steps in the synthetic route was eliminated. nih.gov This particular modification in an analogue resulted in activity similar to the parent jasplakinolide. nih.gov Other modifications have included the synthesis of analogues lacking the phenolic hydroxyl group altogether to assess its importance. nih.gov
Furthermore, the development of synthetic and semisynthetic platforms enables the creation of focused libraries of these macrocycles. researchgate.net These libraries are crucial for comprehensive SAR studies. researchgate.net The general strategy often involves the coupling of a modified tripeptide fragment with a polyketide segment, followed by macrolactonization to form the final cyclodepsipeptide. nih.govresearchgate.netthieme-connect.com The versatility of this approach allows for the introduction of various functionalities at different positions of the jaspamide core.
The exploration of jaspamide analogues has also extended to compounds like the pipestelides, which are considered biosynthetically related to jaspamide. idexlab.com These compounds feature modifications such as a bromotyrosine unit or a polypropionate with a different double bond geometry, providing further insights into the structural requirements for bioactivity. idexlab.com
Molecular and Cellular Mechanisms of Action of Jaspamide G and Analogues
Actin Cytoskeleton Modulation by Jaspamide G
The actin cytoskeleton is a dynamic network of protein filaments that plays a crucial role in various cellular processes, including the maintenance of cell shape, motility, and division. ashpublications.organnualreviews.orgmdpi.com this compound's ability to interfere with this dynamic system is central to its mechanism of action.
Direct Binding and Stabilization of Filamentous Actin (F-actin)
This compound, like its well-studied analogue jasplakinolide (B32604), directly interacts with and stabilizes filamentous actin (F-actin), the polymeric form of actin. nih.govnih.govacs.org This stabilization effect is a hallmark of the jasplakinolide family. nih.gov These compounds are known to bind to F-actin, shifting the equilibrium from globular actin (G-actin) monomers towards the filamentous form. nih.govresearchgate.net This binding occurs at the interface of adjacent actin monomers within the filament, effectively locking them together and inhibiting their dissociation. hypermol.com
The interaction is competitive with phalloidin, another F-actin stabilizing agent, suggesting a shared or overlapping binding site. nih.govhypermol.com The affinity of jasplakinolide for F-actin is high, with a dissociation constant (Kd) reported to be around 15 nM. hypermol.com This strong binding significantly reduces the rate at which actin monomers can detach from the filament ends, leading to a net stabilization of the filaments. hypermol.com The structural integrity of the macrolide portion of the jaspamide molecule is crucial for this activity. nih.gov
Mechanisms of Microfilament Disruption and Cellular Reorganization
This reorganization is a direct consequence of the compound's ability to permeate the cell membrane and interact with the intracellular actin pool. nih.govnih.govresearchgate.net The disruption of the delicate balance between F-actin and G-actin leads to a loss of the normal cytoskeletal architecture. researchgate.net Studies on jasplakinolide have shown that this disruption can lead to a total loss of the microfilament network at certain concentrations. researchgate.net The geometry of the peptide segment of the molecule, specifically the Ala-N-Me-2BrTrp-β-Tyr segment in some analogues, is critical for this actin-binding and microfilament-disrupting activity. researchgate.net
Modulation of Actin Polymerization and Depolymerization Dynamics
This compound and its analogues are potent inducers of actin polymerization in vitro. nih.govhypermol.com They effectively lower the critical concentration of G-actin required for polymerization to occur. pnas.org By binding to and stabilizing actin filaments, they prevent their depolymerization. hypermol.comresearchgate.net This action shifts the dynamic equilibrium of the cytoskeleton heavily towards the polymerized state. researchgate.net
The stabilization of F-actin by jasplakinolide has been shown to be cooperative. springernature.com Furthermore, the binding of jasplakinolide to F-actin inhibits the ATPase activity of the filament, trapping it in an ADP-bound state. hypermol.com This interference with the nucleotide hydrolysis cycle of actin further contributes to the stabilization of the filament structure. hypermol.com In living cells, treatment with jasplakinolide can lead to an increase in the ratio of F-actin to G-actin. nih.gov
Cellular Responses to this compound Activity
The profound alterations to the actin cytoskeleton induced by this compound trigger a cascade of cellular responses, impacting fundamental processes such as cell division and movement.
Impact on Cell Cycle Progression and Cellular Proliferation
This compound and its analogues exhibit potent antiproliferative activity against a variety of cancer cell lines. nih.govnih.govmdpi.com This inhibition of cell growth is directly linked to their effects on the actin cytoskeleton. nih.gov The disruption of normal actin dynamics interferes with critical cell cycle processes. nih.govcumhuriyet.edu.tr
Specifically, compounds like jasplakinolide have been shown to arrest cells in the G2/M phase of the cell cycle. nih.gov The proper formation and function of the actin-based contractile ring is essential for cytokinesis, the final stage of cell division. nih.gov By causing the hyperassembly of actin into non-functional aggregates, jaspamides prevent the normal segregation of cells, leading to the formation of multinucleated cells and ultimately inhibiting proliferation. nih.govresearchgate.net Dose-response studies with jasplakinolide on HL-60 cells have demonstrated a significant inhibitory effect on cell proliferation at nanomolar concentrations. nih.govkarger.com
Alterations in Cell Morphology and Motility
The actin cytoskeleton is fundamental to maintaining cell shape and driving cell movement. annualreviews.orgmdpi.com Consequently, treatment with this compound leads to dramatic changes in cell morphology and a reduction in motility. dntb.gov.uanih.gov Cells often lose their normal shape, contracting and rounding up. ashpublications.orgnih.gov For instance, well-spread human monocytes adopt a rounded morphology after treatment with jasplakinolide. ashpublications.orgresearchgate.net
This change in shape is a direct result of the collapse of the organized actin filament network into aggregates. ashpublications.orgnih.gov The dynamic processes of lamellipodia formation and membrane ruffling, which are essential for cell migration, are inhibited by jaspamide treatment. ashpublications.orgnih.govsci-hub.se The stabilization of actin filaments prevents the rapid turnover and reorganization required for these motile structures. researchgate.net While intrinsic cell movement is inhibited, some actin-dependent processes like phagocytosis may not be affected, suggesting a differential requirement for actin dynamics in various cellular functions. ashpublications.orgnih.gov
Activation of Programmed Cell Death Pathways (Apoptosis Induction)
This compound, a member of the jasplakinolide family of cyclodepsipeptides, exhibits potent cytotoxic and antiproliferative activities, which are largely attributed to its ability to induce programmed cell death, or apoptosis. nih.govresearchgate.net Originally isolated from marine sponges of the Jaspis species, jasplakinolides are recognized as inducers of apoptosis across various cell lines. nih.govmdpi.com The induction of apoptosis is a key mechanism behind the significant cytotoxicity observed, with studies highlighting selectivity against certain tumor cell lines, including renal, prostate, and CNS tumor cells. nih.gov The process is characterized by hallmark morphological and biochemical changes in the cell, initiated by the compound's primary interaction with the cellular cytoskeleton. nih.govspringernature.com
Caspase Cascade Activation
The apoptotic cell death induced by this compound and its analogues, such as jasplakinolide, is mediated through the activation of the caspase cascade, a family of cysteine proteases that execute the cell death program. Research has demonstrated that treatment with jasplakinolide leads to a remarkable, time-dependent increase in the activity of caspase-3-like proteases. nih.govscbt.com This activation is a critical step in the apoptotic pathway, as pretreatment of cells with caspase inhibitors such as zVAD-fmk (a broad-spectrum caspase inhibitor) or DEVD-CHO (a specific caspase-3 inhibitor) effectively prevents the induction of apoptosis by jasplakinolide. nih.govscbt.com This confirms that the apoptotic pathway is caspase-dependent. The activation of these executioner caspases leads to the cleavage of key cellular substrates, culminating in the characteristic features of apoptosis, such as chromatin condensation and DNA fragmentation. scbt.com
Regulation of Apoptotic and Anti-Apoptotic Proteins (e.g., Bcl-2)
The commitment to apoptosis is tightly regulated by the Bcl-2 family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members. The activity of this compound and its analogues is closely linked to the modulation of these proteins. Studies have shown that the pro-apoptotic effects of jasplakinolide can be counteracted by the overexpression of anti-apoptotic Bcl-2 family proteins. For instance, the enhancement of apoptosis commitment following cytokine withdrawal, which is accelerated by jasplakinolide, can be significantly delayed by the overexpression of Bcl-xL. nih.gov Furthermore, in Srf(-/-) embryonic stem cells, which are susceptible to jasplakinolide-induced apoptosis, the reintroduction and overexpression of the Bcl-2 protein is sufficient to rescue the cells from death. embopress.org These findings demonstrate that the apoptotic signal initiated by jasplakinolide is processed through the Bcl-2 regulatory checkpoint, and the balance between pro- and anti-apoptotic members of this family is a critical determinant of the cell's fate.
Table 1: Summary of this compound's Effects on Apoptotic Pathways
| Mechanism | Key Findings | References |
| Apoptosis Induction | Induces programmed cell death in various cell lines. | nih.govmdpi.com |
| Caspase Activation | Triggers a caspase-3-like protease-dependent pathway. | nih.govscbt.com |
| Apoptosis is preventable with caspase inhibitors (e.g., zVAD-fmk). | scbt.com | |
| Bcl-2 Family Regulation | Apoptotic effects can be delayed or rescued by overexpressing anti-apoptotic proteins like Bcl-xL and Bcl-2. | nih.govembopress.org |
Mechanistic Basis of Antimicrobial Activity of this compound
This compound and its congeners possess a broad spectrum of biological activities, including potent antimicrobial properties. researchgate.net These activities encompass antifungal, insecticidal, and anthelmintic effects, making this class of compounds a subject of significant interest for therapeutic and biological applications. nih.govnih.govmdpi.com The underlying mechanism for this wide-ranging bioactivity is primarily attributed to a singular, highly specific molecular interaction with a fundamental component of eukaryotic cells. nih.gov
Antifungal Activity at the Molecular Level
The antifungal action of this compound is potent and fungicidal, particularly against pathogenic yeasts like Candida albicans. biomolther.orgasm.org The molecular mechanism is not based on the disruption of the cell wall or membrane integrity in the manner of azoles or polyenes, but rather on a direct interaction with the fungal cytoskeleton. This compound is a powerful modulator of actin, where it binds to and stabilizes filamentous actin (F-actin). scbt.commedchemexpress.com This stabilization disrupts the highly dynamic nature of the actin cytoskeleton, which is essential for numerous vital fungal processes, including cell division, morphogenesis, and cellular transport. scbt.com By locking actin filaments in a polymerized state, this compound effectively halts these processes. springernature.comresearchgate.net Furthermore, this profound cytoskeletal disruption also serves as a potent signal to induce apoptosis within the fungal cell, adding another layer to its fungicidal efficacy. scbt.com
Insecticidal Mode of Action
The insecticidal properties of this compound stem from the same fundamental mechanism of action: the disruption of actin dynamics. nih.govresearchgate.net As in fungi, the actin cytoskeleton in insect cells is crucial for a vast array of functions, including cell motility, cytokinesis, and the maintenance of cell shape and integrity. This compound is cell-permeable, allowing it to enter insect cells and exert its effects. researchgate.netashpublications.org By promoting the polymerization and stabilization of F-actin, it causes a catastrophic failure of these essential cellular processes, leading to broad cytotoxicity and ultimately, the death of the insect. nih.govnih.gov This mode of action, targeting a universally critical protein like actin, explains its broad-spectrum insecticidal activity. researchgate.net
Anthelmintic Effects and Targets
The anthelmintic activity of this compound is also directly linked to its function as an actin-stabilizing agent. nih.govresearchgate.netmdpi.com The primary molecular target within parasitic worms is the actin protein. The proper function of the actin cytoskeleton is indispensable for nematode physiology, including processes such as muscle contraction for movement and cellular functions related to growth and development. By stabilizing actin filaments, this compound inhibits the dynamic reorganization required for these activities. researchgate.net This disruption of the cytoskeleton has been observed to inhibit the growth and host-cell invasion capabilities of parasites, demonstrating its efficacy as an anthelmintic agent. researchgate.net
Table 2: Summary of the Mechanistic Basis of this compound's Antimicrobial Activity
| Activity | Molecular Target | Mechanism of Action | References |
| Antifungal | F-Actin | Stabilizes actin filaments, disrupting cytoskeletal dynamics (e.g., cell division, motility) and inducing apoptosis. | scbt.combiomolther.orgasm.orgmedchemexpress.com |
| Insecticidal | F-Actin | Induces potent actin polymerization and stabilization, leading to the failure of essential cellular processes and cytotoxicity. | nih.govresearchgate.netnih.gov |
| Anthelmintic | F-Actin | Disrupts the actin cytoskeleton, inhibiting critical functions such as motility, growth, and development in helminths. | nih.govmdpi.comresearchgate.netresearchgate.net |
Structure Activity Relationship Sar Studies of Jaspamide G and Its Analogues
Correlating Structural Features with Actin Cytoskeleton Modulation Potency
The remarkable ability of Jaspamide G to modulate the actin cytoskeleton is intrinsically linked to its unique three-dimensional structure. The molecule is a cyclodepsipeptide, featuring a 15-membered macrocyclic ring that constrains a tripeptide fragment and a complex polyketide chain. nih.gov This rigidified conformation is essential for its biological function, as it pre-organizes the key interactive moieties for binding to F-actin.
Influence of Polyketide Moiety Stereochemistry and Functionalization on Biological Activity
The polyketide portion of this compound is a critical contributor to its biological activity, and its specific stereochemistry and functional groups are paramount. The natural absolute configuration of the chiral centers in the polyketide chain (3R, 5S, 7S, 9S, 13R, and 15S) is crucial for maintaining the correct three-dimensional shape for high-affinity actin binding. nih.gov
Synthetic studies have revealed the high sensitivity of its cytotoxic action to changes in the configuration of substituents on the polyketide framework. nih.gov Modifications to this moiety have consistently shown that even minor changes can be detrimental to its biological function. For instance, transforming the double bond within the polyketide chain into an epoxide or a diol leads to a significant reduction in activity. nih.gov Furthermore, replacing the methyl groups at the C-13 and C-15 positions has also been found to be unfavorable for its biological effects. nih.gov These findings underscore the importance of the native stereochemistry and functionalization of the polyketide for the potent actin-stabilizing properties of this compound.
Effects of Amino Acid Residue Modifications on this compound Activity Profile
Interestingly, the replacement of the alanine (B10760859) side chain methyl group does not substantially diminish the activity of the molecule. nih.gov However, modifications to the tryptophan and β-tyrosine residues have more pronounced effects. For example, the debromo analogue, where the bromine atom on the tryptophan residue is removed, demonstrates significantly reduced activity, highlighting the importance of this halogen substituent. nih.gov
Systematic studies have also explored replacing the phenolic hydroxyl group of the β-tyrosine with a methoxy (B1213986) group. This modification, which alters the hydrogen-bonding capability of this residue, still results in analogues with potent activity, suggesting that while the hydroxyl group is important, it is not absolutely essential. nih.gov In contrast, a non-N-methylated derivative showed reduced activity, indicating the importance of the N-methylation for maintaining a bioactive conformation. nih.gov
Impact of Macrocyclic Ring Structure and Conformation on Biological Efficacy
The 19-membered macrocyclic ring of this compound is a defining structural feature that is indispensable for its high biological efficacy. nih.gov This macrocycle constrains the molecule into a rigid, bioactive conformation, which is crucial for its high-affinity binding to F-actin. Conformational analysis has shown that the β-tyrosine residue exhibits flexibility, leading to different orientations of its phenol (B47542) side chain, which may be important for its interaction with the target protein. researchgate.net
The integrity of the macrocyclic ring is generally considered important for activity. However, some acyclic analogues have been shown to retain significant cytotoxicity, suggesting that for some biological effects, the ring is not an absolute requirement, provided the molecule can adopt a suitable conformation. researchgate.net Despite this, the cyclic structure is generally associated with higher potency, likely due to the pre-organization of the binding elements, which reduces the entropic penalty upon binding to actin. Replacing the ester linkage with an amide bond to create a macrolactam derivative has also been investigated in an effort to improve stability and potentially alter the activity profile. nih.gov
Evaluation of Specific Substituent Contributions (e.g., Halogenation, Methylation)
Specific substituents, such as the bromine atom on the tryptophan residue and the various methyl groups, play a crucial role in the biological activity of this compound. SAR studies have systematically evaluated the contributions of these groups.
The bromine atom on the indole (B1671886) ring of the tryptophan residue is a key contributor to the molecule's potency. The synthesis of a debromo analogue of this compound resulted in a significant decrease in its ability to disrupt the actin cytoskeleton and a corresponding reduction in cytotoxicity. nih.gov This suggests that the halogen atom is important for the electronic properties of the aromatic system or for specific interactions within the binding pocket of actin.
Advanced Research Applications and Future Directions for Jaspamide G
Jaspamide G as a Chemical Tool for Actin Dynamics Research in Cell Biology
This compound, also known as Jasplakinolide (B32604), serves as a crucial chemical tool for investigating the complex dynamics of the actin cytoskeleton. acs.orgfigshare.com The actin cytoskeleton is a highly dynamic network of protein filaments essential for numerous cellular functions, including maintaining cell shape, motility, and division. This compound exerts its effects by binding to and stabilizing filamentous actin (F-actin), effectively promoting actin polymerization. nih.govebi.ac.ukspringernature.com This stabilization disrupts the normal, rapid turnover of actin filaments, leading to an accumulation of F-actin and subsequent alterations in cellular processes. ashpublications.orgnih.gov
Researchers utilize this compound to study the consequences of perturbed actin dynamics in various cell types. For instance, its application in plant cells has provided insights into processes like cytoplasmic streaming and morphogenesis. springernature.com In human cell lines, such as HL-60 promyelocytic leukemia cells and human monocytes, this compound has been shown to induce a dramatic reorganization of actin into focal aggregates. ashpublications.org This effect has been instrumental in dissecting the role of actin in cell movement and ruffling. ashpublications.org By observing the cellular responses to this compound-induced actin stabilization, scientists can better understand the intricate mechanisms governing actin-dependent cellular functions.
Development of Chemical Probes for Biological Research
The unique mode of action of this compound makes it an excellent scaffold for the development of chemical probes. nih.govacs.org Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study that protein's function within a complex biological system. promega.denih.gov By modifying the structure of this compound, scientists can create new molecules with tailored properties, such as fluorescent tags, to visualize actin dynamics in living cells.
The development of such probes is crucial for advancing our understanding of cellular processes at the molecular level. mpg.deazolifesciences.com These tools can be used to track the localization and movement of actin filaments in real-time, providing valuable data on how the cytoskeleton responds to various stimuli. The modular nature of chemical probe synthesis allows for the creation of diverse libraries of compounds that can be screened for specific biological activities, aiding in the identification of new therapeutic targets and diagnostic markers. frontiersin.org
Exploration of this compound Analogues for Novel Biological Activities
The synthesis and evaluation of this compound analogues are a vibrant area of research aimed at discovering compounds with improved or novel biological activities. nih.govacs.org Natural and synthetic analogues of this compound have been investigated for their cytotoxic, antifungal, and insecticidal properties. nih.govmdpi.com Structure-activity relationship (SAR) studies, which examine how chemical structure relates to biological function, are critical in this endeavor.
Research has shown that even minor modifications to the this compound structure can significantly impact its activity. nih.gov For example, alterations to the tripeptide portion of the molecule have been found to be detrimental to its biological effects, while changes to the non-peptidic part are better tolerated. nih.gov The debromo analog, lacking a halogen atom, demonstrated the importance of this feature for activity. nih.gov Several analogues, such as Jasplakinolide B and V, have shown potent cytotoxicity and have been selected for further study by the National Cancer Institute. acs.org The exploration of these analogues continues to hold promise for the development of new anticancer agents and other therapeutics. nih.govmedchemexpress.com
| Compound Name | Source/Type | Key Research Finding | Reference |
| This compound (Jasplakinolide) | Marine Sponge | Stabilizes F-actin, potent cytotoxic and antifungal agent. | nih.govebi.ac.uk |
| Jasplakinolide B | Analogue | Potent cytotoxicity, selected for NCI evaluation. | acs.org |
| Jasplakinolide V | Analogue | Potent cytotoxicity, selected for NCI evaluation. | acs.org |
| Debromo analog | Synthetic Analogue | Demonstrated the importance of the halogen atom for biological activity. | nih.gov |
| Chondramide C | Myxobacterium | Exhibits similar actin-disrupting effects to this compound. | nih.gov |
Computational Approaches in this compound Research (e.g., Molecular Docking)
Computational methods, particularly molecular docking, are increasingly being employed to understand the interactions of this compound and its analogues at the molecular level. innovareacademics.in Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies are used to simulate its binding to actin, providing insights into the specific amino acid residues involved in the interaction. mdpi.com
These in silico studies help to rationalize the observed biological activities and guide the design of new analogues with enhanced affinity and selectivity. mdpi.commdpi.com For example, computational analysis has been used to compare the binding of this compound to G-actin with other actin-binding agents, revealing differences in their interaction energies and binding modes. mdpi.com Such computational approaches accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and prioritizing candidates for synthesis and biological testing. innovareacademics.in The use of Density Functional Theory (DFT) has also been applied to study the NMR chemical shifts of Jaspamide Q, a related compound, aiding in its structural elucidation. mdpi.com
Integration of Synthetic Biology for Enhanced this compound Production and Diversification
The limited availability of this compound from its natural marine source presents a significant challenge for both research and potential therapeutic applications. Synthetic biology offers a promising solution to this bottleneck. nih.gov By engineering microorganisms like bacteria or yeast, it is possible to produce this compound and its analogues in a controlled and scalable manner. nih.govals-journal.com
Recent research has identified the biosynthetic gene cluster responsible for Jaspamide production in symbiotic bacteria. figshare.com This discovery opens the door for heterologous expression, where the genetic machinery for producing this compound is transferred into a more easily culturable host organism. nih.gov Synthetic biology tools can also be used to create novel analogues by modifying the biosynthetic pathway, a process known as pathway engineering. als-journal.com This approach allows for the generation of a diverse range of this compound-related compounds that would be difficult to produce through traditional chemical synthesis, further expanding the potential for discovering new bioactive molecules. researchgate.net
Q & A
Q. What are the standard protocols for isolating Jaspamide G from marine sponges, and how is its structure validated?
this compound is typically isolated via bioactivity-guided fractionation using solvents like methanol or ethyl acetate, followed by chromatographic techniques (e.g., column chromatography, HPLC). Structural elucidation relies on 1D/2D NMR spectroscopy and high-resolution mass spectrometry (HRMS). For example, Jaspamide analogues were identified by comparing spectral data with known compounds like jaspamide (1) .
Q. Which in vitro assays are commonly used to evaluate this compound’s cytotoxicity?
Standard cytotoxicity assays include the MTT or SRB assays against human cancer cell lines (e.g., L5178Y mouse lymphoma cells). Dose-response curves are generated to determine IC₅₀ values, with positive controls (e.g., doxorubicin) and replicates to ensure statistical rigor .
Q. How should researchers design experiments to assess this compound’s antifungal activity?
Experiments require standardized fungal strains (e.g., Candida albicans), concentration gradients of this compound, and controls (solvent-only and reference antifungals like amphotericin B). Activity is measured via inhibition zones (agar diffusion) or minimum inhibitory concentration (MIC) assays .
Q. What ethical considerations apply to sourcing marine sponges for this compound extraction?
Researchers must comply with biodiversity access laws (e.g., Nagoya Protocol) and prioritize sustainable collection. Documentation of sponge species, geographic origin, and permits is critical to avoid ecological harm .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity, and what methodologies guide such derivatization?
Retrosynthetic analysis and solid-phase peptide synthesis (SPPS) are used to modify this compound’s depsipeptide backbone. For instance, tryptophan-modified derivatives (e.g., Jaspamide M-P) were synthesized to probe structure-activity relationships, followed by cytotoxicity screening .
Q. What strategies resolve contradictions in reported cytotoxicity data for this compound across studies?
Discrepancies may arise from cell line specificity, assay conditions (e.g., incubation time), or compound purity. Meta-analyses of published data, replication studies, and standardized reporting (e.g., MIAME guidelines) help mitigate these issues .
Q. How can multi-omics approaches elucidate this compound’s mechanism of action?
Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) identify differentially expressed genes/proteins post-treatment. Molecular docking studies predict binding interactions with targets like actin filaments, validated via fluorescence microscopy .
What frameworks ensure rigorous formulation of research questions for this compound studies?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:
- P: Cancer cell lines
- I: this compound treatment
- C: Untreated vs. standard chemotherapeutics
- O: Apoptosis induction .
Methodological and Data Management Considerations
Q. How should researchers manage spectral data and ensure reproducibility in this compound studies?
Raw NMR, MS, and chromatographic data must be archived in repositories (e.g., GenBank for gene sequences). Detailed experimental protocols (e.g., solvent gradients, instrument settings) should accompany publications to enable replication .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioassays?
Non-linear regression models (e.g., log-dose vs. response) calculate IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons, and report confidence intervals and p-values .
Tables: Key Data from Jaspamide Studies
| Jaspamide Derivative | Source Organism | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|---|
| This compound | Jaspis splendans | 0.12 (L5178Y cells) | |
| Jaspamide M | Synthetic | 0.45 (MCF-7 cells) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
